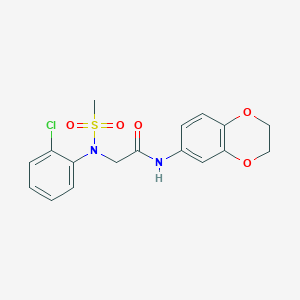![molecular formula C19H21N3O4S B3445237 N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3445237.png)
N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide
Overview
Description
N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide, also known as NSC 745887, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by the National Cancer Institute (NCI) in the United States and has since been the subject of numerous scientific studies.
Scientific Research Applications
Crystal Structure Analysis
A study by Obaleye, Caira, and Tella (2008) revealed the crystal structure of a complex containing a metabolite of N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide. This complex exhibited moderate growth inhibition of several bacteria in vitro, highlighting its potential in antimicrobial research (Obaleye, Caira, & Tella, 2008).
Quantum Mechanical Analysis and Docking Studies
Shukla and Yadava (2020) conducted quantum mechanical calculations on a similar molecule for its physicochemical and electronic structure parameters. Their study included molecular docking with the O-acetyl-serine-sulfhydrylase enzyme, indicating potential applications in combating Entamoeba histolytica illness (Shukla & Yadava, 2020).
Synthesis and Antimicrobial Evaluation
Darwish, Atia, and Farag (2014) utilized a derivative of this compound for synthesizing a variety of heterocycles with sulfamoyl moiety. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish, Atia, & Farag, 2014).
Structural and Antimicrobial Studies
Another study by Benvenuti et al. (1997) focused on synthesizing derivatives of 1H-benzoimidazol-2-ylamine and evaluating their antimicrobial and genotoxic activities. This highlights the diverse applicability of these compounds in medical and pharmaceutical research (Benvenuti et al., 1997).
Enzyme Inhibitory Potential
Research by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides, which included derivatives of N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide. They focused on their inhibitory activities against alpha-glucosidase and acetylcholinesterase, indicating potential therapeutic applications (Abbasi et al., 2019).
properties
IUPAC Name |
N-[4-[[2-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14(23)20-15-8-10-16(11-9-15)27(25,26)21-18-7-3-2-6-17(18)19(24)22-12-4-5-13-22/h2-3,6-11,21H,4-5,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGOLQIDHGWWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(Pyrrolidine-1-carbonyl)-phenylsulfamoyl]-phenyl}-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3445156.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445162.png)
![ethyl 1-(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxylate](/img/structure/B3445167.png)
![ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3445178.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B3445184.png)
![ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3445189.png)

![1-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3445197.png)
![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3445200.png)
![N-(2,5-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3445215.png)
![ethyl 1-{N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3445222.png)
![ethyl 1-{N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3445238.png)
![ethyl 1-{N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3445241.png)
![3,4-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3445250.png)